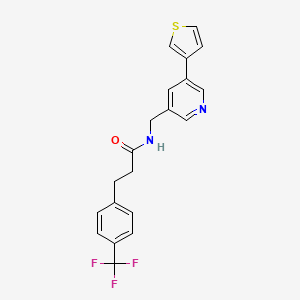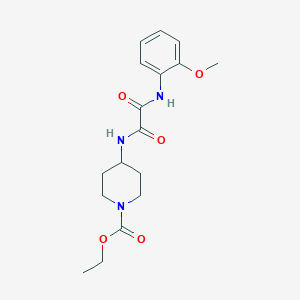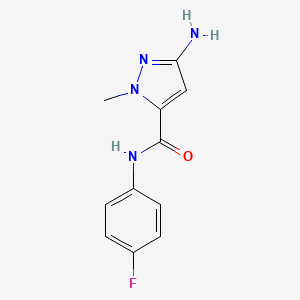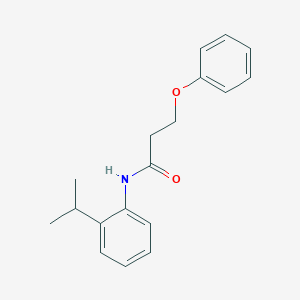
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H17F3N2OS and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Homoleptic Cyclometalated Iridium Complexes
This compound has been studied in the context of phosphorescence, specifically in homoleptic cyclometalated iridium(III) complexes. These complexes, which include the compound , exhibit high efficiency in red phosphorescence, making them suitable for applications in organic light-emitting diode (OLED) technology (Tsuboyama et al., 2003).
Synthesis of Antimicrobial Compounds
Research has explored the synthesis of new 1,2,4-triazoles and their derivatives, including this compound, for antimicrobial applications. These compounds have shown varying degrees of antimicrobial activity, which can be critical in developing new antibiotics or antiseptics (Bayrak et al., 2009).
Novel Magnetic Materials
This compound has been part of the synthesis and study of novel magnetic materials, such as a unique thiocyanato-bridged one-dimensional nickel(II) complex. Such materials have potential applications in magnetic storage media, sensors, and other technologies reliant on magnetic properties (Chattopadhyay et al., 2007).
Crystal Structure Analysis
The compound has been used in crystallography to study complex molecular structures. Understanding these structures is crucial in materials science, drug design, and the development of novel compounds with specific properties (Wang et al., 2014).
Development of CNS Active Agents
It has been included in the synthesis and pharmacological evaluation of various compounds, particularly those aimed at central nervous system (CNS) applications. This research is vital for developing new treatments for CNS disorders, including depression and cognitive impairments (Thomas et al., 2016).
Glycine Transporter Inhibition
The compound has been identified as a potent and orally available glycine transporter inhibitor, a promising avenue for treating various neurological and psychiatric disorders (Yamamoto et al., 2016).
Kappa-Opioid Receptor Research
It has been used in the study of kappa-opioid receptor antagonists, contributing to the understanding and potential treatment of addiction and depression (Grimwood et al., 2011).
Cannabinoid Receptor Agonists
The compound has been included in the discovery of novel cannabinoid receptor agonists, which have potential therapeutic applications in pain management and neuropathic disorders (Chu et al., 2009).
Anticonvulsant Hybrid Compounds
Research on this compound has also extended to the development of new hybrid compounds with potential anticonvulsant activity, essential for treating epilepsy and related seizure disorders (Kamiński et al., 2016).
Antioxidant and Anticorrosive Agents
The compound has been used in synthesizing new antioxidant and anticorrosive additives, particularly for diesel motor oils, which is significant for industrial applications and machinery maintenance (Hassan et al., 2010).
properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c21-20(22,23)18-4-1-14(2-5-18)3-6-19(26)25-11-15-9-17(12-24-10-15)16-7-8-27-13-16/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYHYPAIOSGNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)



![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2554660.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)

![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)

![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)
![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)
